molecular formula C22H21ClN4O4 B11006975 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B11006975
M. Wt: 440.9 g/mol
InChI Key: HLKYNGOVCFRAFM-UHFFFAOYSA-N
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Description

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with a chloro group, a propyl group, and an acetamide moiety linked to a triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the chromen derivative, which is then functionalized to introduce the chloro and propyl groups. The final step involves the coupling of the chromen derivative with the triazolopyridine moiety through an acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-oxo-4-propyl-2H-chromen-7-yl derivatives: These compounds share the chromen core structure but differ in the substituents attached to the ring.

    Triazolopyridine derivatives: Compounds with similar triazolopyridine moieties but different linkages and functional groups.

Uniqueness

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H21ClN4O4/c1-2-5-14-10-22(29)31-17-12-18(16(23)11-15(14)17)30-13-21(28)24-8-7-20-26-25-19-6-3-4-9-27(19)20/h3-4,6,9-12H,2,5,7-8,13H2,1H3,(H,24,28)

InChI Key

HLKYNGOVCFRAFM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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